REACTION_SMILES
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[Al+3:19].[C:1]([CH3:2])(=[O:3])[NH:4][c:5]1[cH:6][c:7]([NH:11][C:12]([CH:13]=[C:14]([CH3:15])[CH3:16])=[O:17])[cH:8][cH:9][cH:10]1.[Cl-:18].[Cl-:20].[Cl-:21].[Cl-:23].[Na+:22]>>[C:1]([CH3:2])(=[O:3])[NH:4][c:5]1[cH:6][c:7]2[c:8]([cH:9][cH:10]1)[C:14]([CH3:15])([CH3:16])[CH2:13][C:12](=[O:17])[NH:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1cccc(NC(=O)C=C(C)C)c1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Type
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product
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Smiles
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CC(=O)Nc1ccc2c(c1)NC(=O)CC2(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |